molecular formula C21H24FN7O2 B6468477 6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640821-37-8

6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468477
CAS No.: 2640821-37-8
M. Wt: 425.5 g/mol
InChI Key: KJVQEAAZPPIOSD-UHFFFAOYSA-N
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Description

6-[5-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a structurally complex purine derivative featuring two critical substitutions:

  • Position 6: A bicyclic octahydropyrrolo[3,4-c]pyrrole moiety linked via a carbonyl group to a 5-fluoro-4-methylpyridine ring.
  • Position 9: A 2-methoxyethyl group, which likely improves solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents .

The 5-fluoro substituent on the pyridine ring may enhance metabolic stability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O2/c1-13-5-17(23-6-16(13)22)21(30)29-9-14-7-28(8-15(14)10-29)20-18-19(24-11-25-20)27(12-26-18)3-4-31-2/h5-6,11-12,14-15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQEAAZPPIOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine Derivatives

Compound Name Position 6 Substituent Position 9 Substituent Key Biological Activity Synthesis Yield/Activity Data Reference
Target Compound 5-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl 2-Methoxyethyl Hypothesized kinase inhibition N/A N/A
2-Amino-6-chloro-9-(cyclopentyl)-9H-purine Chloro Cyclopentyl Not specified 71% yield (Method A)
6-(Benzylsulfanyl)-9H-purine Benzylsulfanyl H Antithyroid (Kc = 0.85 ± 0.05) Comparable to methimazole
9-Benzyl-6-phenyl-9H-purine Phenyl Benzyl C–H activation substrate Arylation efficiency: 75–85%
6-[(5-Pyridine-yl-oxadiazole)dithiol]-9H-purine Oxadiazole-dithiol H Prodrug for 6-mercaptopurine Multistep synthesis
2-Fluoro-6-(3-methoxyphenyl)-9H-purine (CDK Inhibitor) 3-Methoxyphenyl Tetrahydro-2H-pyran-2-yl CDK-2 IC₅₀ = 0.12 μM Spectral data confirmed

Key Observations:

  • Position 6 : The target compound’s bicyclic pyrrolopyrrole-pyridine substituent is unique, contrasting with simpler aryl (e.g., phenyl in ), alkylsulfanyl (e.g., benzylsulfanyl in ), or halogen (e.g., chloro in ) groups. This complexity may enhance binding affinity through multipoint interactions.

Antithyroid Activity ()

6-(Alkylsulfanyl)-9H-purines exhibit antithyroid effects via charge-transfer complex formation with iodine (Kc = 0.85 ± 0.05 for 6-benzylsulfanyl derivative) . The target compound lacks a thiol group, suggesting divergent mechanisms, but its pyridine ring may participate in halogen bonding.

Kinase Inhibition ()

Fluorinated purines (e.g., 2-fluoro-6-aryl derivatives) demonstrate CDK-2 selectivity (IC₅₀ = 0.12 μM) . The target’s 5-fluoro-pyridine and rigid bicyclic system may similarly target ATP-binding pockets in kinases, though empirical validation is required.

Preparation Methods

Alkylation of Purine with 2-Methoxyethyl Groups

The 9-(2-methoxyethyl) substituent is introduced via alkylation of purine derivatives. For example, treatment of 6-chloropurine with 2-methoxyethyl bromide in the presence of a base like sodium hydride in dimethylformamide (DMF) yields 9-(2-methoxyethyl)-6-chloro-9H-purine. Subsequent functionalization at the C6 position is critical for further coupling reactions.

Reaction Conditions

ReagentSolventTemperatureYield
2-Methoxyethyl bromideDMF0°C → RT78%

Phosphorylation and Functionalization

Preparation of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Cyclization Strategies

The octahydropyrrolo[3,4-c]pyrrole system is synthesized via [3+2] cycloaddition or intramolecular cyclization of appropriately substituted pyrrolidine precursors. A reported method involves reacting a bis-propargylamine with a dienophile under thermal conditions to form the bicyclic framework.

Functionalization at Position 5

The amine at position 5 of the pyrrolopyrrole ring is acylated with the pyridine-carbonyl group. This step typically employs carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the pyrrolopyrrole amine and 5-fluoro-4-methylpyridine-2-carboxylic acid.

Synthesis of the 5-Fluoro-4-methylpyridine-2-carbonyl Fragment

Halogenation and Fluorination of Pyridine Derivatives

The synthesis begins with 2-amino-5-methylpyridine, which undergoes diazotization followed by fluorination using hydrogen fluoride or Selectfluor®. For example, Talik’s procedure involves diazotization of 2-amino-5-methylpyridine with NaNO₂/HBF₄, yielding 2-fluoro-4-methylpyridine in 65% yield.

Optimized Fluorination Protocol

Starting MaterialFluorinating AgentSolventYield
2-Amino-5-methylpyridineNaNO₂/HBF₄H₂O65%

Oxidation to Carboxylic Acid

The methyl group on the pyridine ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. Subsequent activation as an acid chloride (e.g., using thionyl chloride) facilitates acylation reactions.

Coupling Strategies for Final Assembly

Amide Bond Formation

The activated pyridine-2-carbonyl chloride is coupled with the octahydropyrrolo[3,4-c]pyrrol-2-amine using triethylamine as a base in dichloromethane (DCM). Yields range from 70–85% depending on steric hindrance.

Purine-Pyrrolopyrrole Coupling

The C6 position of the purine core is functionalized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolopyrrole and 6-bromo-9-(2-methoxyethyl)-9H-purine achieves 60–75% yields.

Palladium-Catalyzed Coupling Conditions

CatalystLigandBaseSolventYield
Pd₂(dba)₃BINAPNaOtBuToluene72%

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile in ammonium acetate buffer (pH 5.9). Freeze-drying yields the compound as a stable ammonium salt.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include the purine H8 proton (δ 8.2–8.4 ppm) and pyrrolopyrrole methylene groups (δ 3.0–3.5 ppm).

  • ¹⁹F NMR : A singlet at δ -115 ppm confirms the presence of the fluorine substituent.

Challenges and Optimization Opportunities

  • Low Yields in Fluorination Steps : Diazotization-fluorination reactions often suffer from side reactions; microfluidic systems may improve selectivity.

  • Steric Hindrance in Coupling Reactions : Bulky substituents on the pyrrolopyrrole scaffold reduce coupling efficiency. Using electron-deficient palladium catalysts (e.g., Pd(OAc)₂) could enhance reactivity.

  • Instability of Intermediates : Phosphorylated purines are prone to hydrolysis. Stabilizing additives like lutidine mitigate decomposition .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine?

  • Methodological Answer : Utilize palladium-catalyzed hydrogenation under inert atmospheres (e.g., argon) for intermediate steps, as demonstrated in analogous pyrrolo-pyrrole syntheses . Key parameters include:

  • Catalyst: 10% Pd/C (0.1–0.2 equiv).
  • Reaction time: 12–24 hours at 40–60°C.
  • Purification: Bio-compatible chromatography (e.g., reverse-phase HPLC) to isolate intermediates with >95% purity .

Q. How can researchers confirm the structural integrity of the purine-pyrrolo[3,4-c]pyrrole scaffold post-synthesis?

  • Methodological Answer : Employ multi-spectral analysis:

  • 1H/13C NMR : Assign peaks for the methoxyethyl group (δ ~3.2–3.5 ppm for CH2O) and octahydropyrrolo-pyrrole protons (δ ~1.8–2.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and fluoro-pyridine vibrations (C-F at ~1200–1250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) with expected [M+H]+ ion .

Q. What purification techniques are effective for removing byproducts in the final step?

  • Methodological Answer : Combine size-exclusion chromatography (SEC) with preparative HPLC using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Monitor fractions via LC-MS to exclude impurities like de-fluorinated analogs or incomplete acylated intermediates .

Advanced Research Questions

Q. How do structural modifications to the 5-fluoro-4-methylpyridine moiety impact target binding affinity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with:

  • Halogen substitutions (e.g., Cl, Br) at the pyridine ring.
  • Methyl group removal or replacement (e.g., ethyl, isopropyl).
  • Key Finding : Fluoro and methyl groups enhance π-stacking and hydrophobic interactions, as observed in related purine derivatives .
  • Table 1 : Analog Activity Comparison
SubstituentIC50 (nM)Binding Affinity (ΔG, kcal/mol)
5-F, 4-Me12 ± 2-9.8
5-Cl, 4-Me45 ± 5-7.2
5-F, 4-H28 ± 3-8.1

Q. What experimental approaches resolve discrepancies in NMR data for diastereomeric intermediates?

  • Methodological Answer : Use chiral derivatization agents (e.g., Mosher’s acid) or NOESY experiments to differentiate stereocenters in the octahydropyrrolo-pyrrole core . For example:

  • Case Study : Diastereomers of 9-(2-methoxyethyl)-9H-purine showed distinct NOE correlations between the methoxyethyl chain and pyrrolidine protons, enabling assignment of the 2R,5S configuration .

Q. How does the compound’s stability vary under physiological vs. acidic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Conditions : pH 2.0 (simulated gastric fluid) vs. pH 7.4 (phosphate buffer).
  • Analysis : LC-MS monitoring over 72 hours.
  • Result : Degradation (<10% at pH 7.4 vs. >50% at pH 2.0) due to hydrolysis of the fluoro-pyridine carbonyl group. Stabilization via lyophilization or cyclodextrin encapsulation is recommended .

Q. What computational methods predict the compound’s interaction with kinase targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS):

  • Target : ATP-binding pocket of PI3Kγ.
  • Key Interaction : The purine N9-methoxyethyl group forms hydrogen bonds with Glu880, while the pyrrolo-pyrrole scaffold occupies a hydrophobic subpocket .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and cell-based assays?

  • Methodological Answer : Evaluate membrane permeability (e.g., PAMPA assay) and efflux ratios (Caco-2/MDCK models). For example:

  • Observation : High in vitro enzyme inhibition (IC50 = 15 nM) but poor cellular activity (EC50 > 1 µM).
  • Resolution : The compound’s logP (3.5) suggests passive diffusion, but efflux by P-glycoprotein (P-gp) reduces intracellular concentration. Co-administration with P-gp inhibitors (e.g., verapamil) restores activity .

Synthetic Pathway Optimization Table

StepReaction TypeKey Reagents/ConditionsYield (%)Reference
1Acylation of pyrrolo-pyrrole5-Fluoro-4-methylpyridine-2-carbonyl chloride, DCM, 0°C → RT78
2Purine couplingMitsunobu reaction (DIAD, Ph3P), THF, 12h65
3HydrogenationH2 (1 atm), Pd/C, EtOAc, 40°C92
4Final purificationPrep-HPLC (ACN/H2O + 0.1% FA)85

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